

A Technical Guide to the Historical Research Applications of Dinitrocresols

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Compound of Interest

Compound Name: 2,6-Dinitro-*p*-cresol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of dinitrocresols, primarily 4,6-dinitro-*o*-cresol (DNOC), in scientific research. It delves into the compound's dual history as a metabolic activator for weight loss and as a potent pesticide. This document provides a detailed overview of the experimental methodologies, quantitative data from key historical studies, and the underlying biochemical mechanisms of action.

Dinitrocresols as Metabolic Activators: The Pursuit of Weight Control

In the 1930s, dinitrocresols, particularly DNOC and its close relative 2,4-dinitrophenol (DNP), were investigated and used clinically for their ability to dramatically increase basal metabolic rate, leading to rapid weight loss.^{[1][2]} This application, however, was short-lived due to a narrow therapeutic window and severe, often fatal, toxicity.^[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which dinitrocresols exert their metabolic effects is the uncoupling of oxidative phosphorylation in mitochondria.^{[2][3]} As lipophilic weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.^{[3][4]} This dissipates the proton motive force that normally drives ATP synthesis. The

energy that would have been used to generate ATP is instead released as heat, leading to an increase in body temperature and a significant rise in metabolic rate as the body attempts to compensate for the perceived energy deficit.[3][5]

Mechanism of dinitrocresol as a protonophore in mitochondria.

Key Historical Studies and Quantitative Data

The following tables summarize quantitative data from seminal studies in the 1930s investigating the effects of dinitrocresols on human metabolism for weight loss.

Table 1: Human Studies on Dinitrocresol for Weight Loss

Study	Compound	Dosage	Duration	Key Findings
Dodds and Robertson (1933)[6]	DNOC	3 mg/kg/day	3 days	70-100% increase in basal metabolic rate.
Ibrahim et al. (1934)[6]	DNOC	50 mg/day (approx. 1.05 mg/kg/day)	14-63 days	Average weight loss of 0.45 kg/week .
Tainter et al. (1933)[7]	2,4-Dinitrophenol	Average 0.3 g/day	Up to 4 months	Significant weight loss reported in 113 obese patients.
Harvey et al. (1951)[6]	DNOC	0.58-1.0 mg/kg/day	4-11 weeks	Increased basal metabolic rate, pulse, and body temperature.

Table 2: Observed Side Effects in Human Studies

Study	Reported Side Effects
Dodds and Robertson (1933)[6]	Increased pulse rate, sweating, lethargy, headache, loss of appetite, greenish-yellow pigmentation of the conjunctivae.
Ibrahim et al. (1934)[6]	Excessive perspiration, thirst, fatigue, yellow pigmentation of the conjunctivae.
Harvey et al. (1951)[6]	Marked palpitations, elevated pulse rate, elevated body temperature, excessive perspiration, fatigue, lassitude, headache, greenish tinge to the sclerae, maculopapular and urticarial eruptions.

Experimental Protocols

Based on the available historical literature, the experimental protocols for the human weight-loss studies can be summarized as follows. It is important to note that these protocols do not meet modern ethical and safety standards.

1.3.1. Subject Selection and Baseline Measurements:

- Inclusion Criteria: Patients were typically selected based on a diagnosis of obesity.
- Baseline Data Collection: Prior to administration of the dinitrocresol compound, baseline measurements were recorded, including:
 - Body weight
 - Basal Metabolic Rate (BMR), often measured by oxygen consumption.
 - Pulse rate
 - Blood pressure
 - Body temperature

1.3.2. Compound Administration:

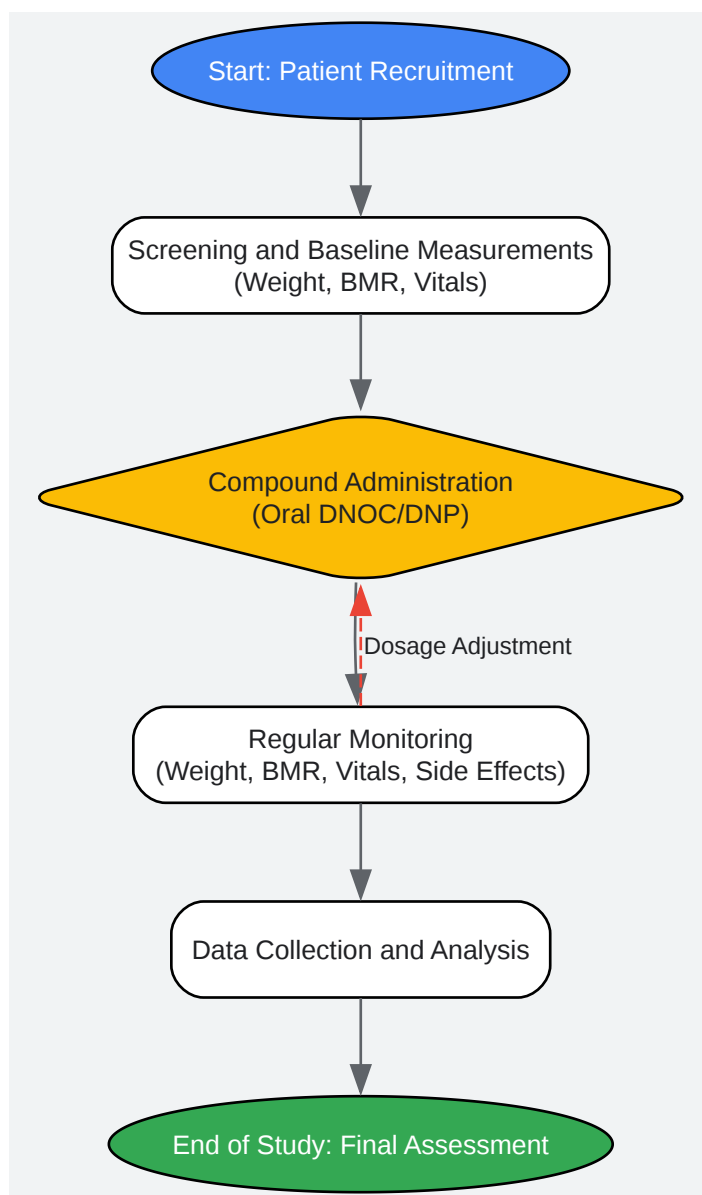
- **Formulation:** The dinitrocresol compound was typically administered orally in capsule form. The exact excipients and preparation methods of these capsules are not consistently detailed in the historical records.
- **Dosage:** Dosages varied between studies, as detailed in Table 1. Doses were sometimes adjusted based on the patient's response and tolerance.

1.3.3. Monitoring and Data Collection during Treatment:

- **Frequency:** Patients were monitored at regular intervals.
- **Parameters Monitored:**
 - Daily or weekly body weight.
 - Regular measurement of BMR.
 - Vital signs (pulse, blood pressure, temperature).
 - Observation and documentation of any clinical signs of toxicity, as listed in Table 2.

1.3.4. Endpoint Assessment:

- The primary endpoint was the change in body weight over the treatment period.
- Changes in BMR were also a key outcome measure.
- The incidence and severity of adverse effects were documented.



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Workflow of a typical 1930s dinitrocresol weight-loss study.

Dinitrocresols as Pesticides: Agricultural and Public Health Applications

DNOC was one of the earliest synthetic organic pesticides, with its use as an insecticide dating back to the late 19th century and as an herbicide from the 1930s.[8] It was valued for its broad-spectrum activity.

Applications and Efficacy

DNOC was employed in various agricultural settings:

- **Insecticide:** Primarily used as a dormant spray on fruit trees to control overwintering pests.
- **Herbicide:** Used for the control of broadleaf weeds in cereal crops.
- **Fungicide:** Exhibited some fungicidal properties.
- **Acaricide:** Effective against mites.

Quantitative data on the efficacy of DNOC as a pesticide from historical sources is often descriptive. However, its widespread and prolonged use attests to its perceived effectiveness by farmers at the time.

Experimental Protocols for Pesticide Efficacy Testing

Historical methods for testing pesticide efficacy were less standardized than modern protocols. However, the general principles involved the following steps:

2.2.1. Formulation and Preparation of Spray Solutions:

- **Active Ingredient:** DNOC was available in various formulations, including wettable powders and soluble concentrates.
- **Dilution:** The concentrated product was diluted with water to achieve the desired application rate. Historical application rates for fruit orchards often involved preparing a dilute spray mixture.

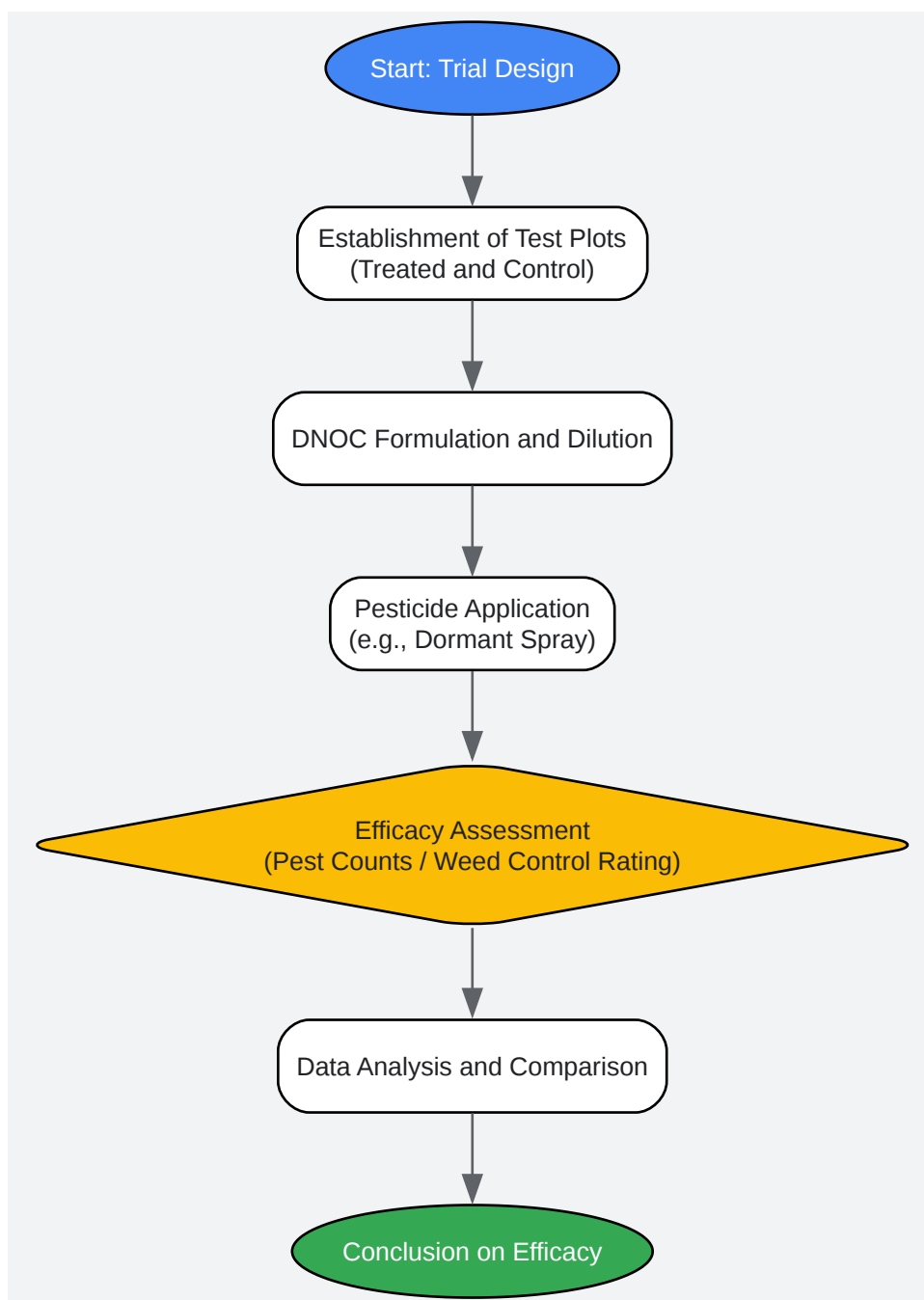
2.2.2. Application Methods:

- **Dormant Spraying:** For insect control in fruit trees, DNOC was typically applied during the dormant season before bud break. This targeted overwintering insect eggs and larvae.
- **Foliar Application:** For herbicidal use, it was applied as a foliar spray to actively growing weeds.

- Equipment: Application was carried out using ground-based sprayers.

2.2.3. Efficacy Assessment:

- Insecticide Efficacy: Assessed by comparing the pest populations (e.g., insect counts) in treated versus untreated (control) plots. Observations would be made at set intervals post-application.
- Herbicide Efficacy: Evaluated by visual assessment of weed control in treated plots compared to untreated controls. This was often rated on a qualitative scale (e.g., poor, fair, good, excellent control).



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General workflow for a historical pesticide efficacy trial of DNOC.

Conclusion

The historical research applications of dinitroresols highlight a significant chapter in the development of both metabolic drugs and synthetic pesticides. The studies from the 1930s on weight loss, while ethically problematic by modern standards, provided early insights into the

manipulation of cellular metabolism. Similarly, its long history as a broad-spectrum pesticide demonstrates its potent biological activity. This guide provides a technical foundation for understanding these historical applications, offering valuable context for researchers in toxicology, drug development, and agricultural science. The severe toxicity of dinitrocresols ultimately led to the cessation of their use in medicine and heavy restrictions in agriculture, serving as a crucial lesson in the importance of the therapeutic index and environmental safety in chemical research and development.

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